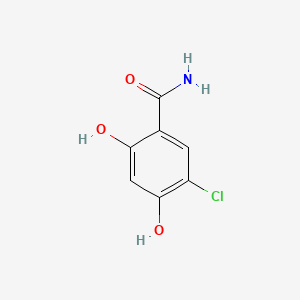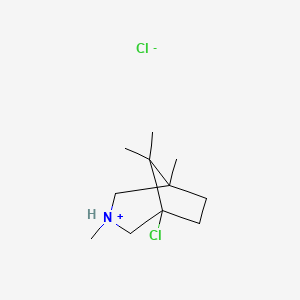
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a synthetic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions . Industrial production methods often rely on the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Analyse Chemischer Reaktionen
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chlorine and methyl groups.
2-Azabicyclo[3.2.1]octane: Another related compound with a different substitution pattern on the bicyclic scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92244-62-7 |
|---|---|
Molekularformel |
C11H21Cl2N |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
1-chloro-3,5,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C11H20ClN.ClH/c1-9(2)10(3)5-6-11(9,12)8-13(4)7-10;/h5-8H2,1-4H3;1H |
InChI-Schlüssel |
KYZYJKXTPYERDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCC1(C[NH+](C2)C)Cl)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


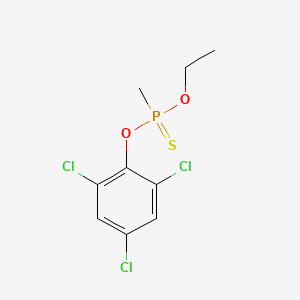

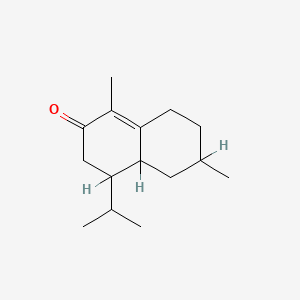

![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
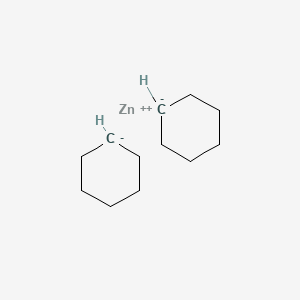
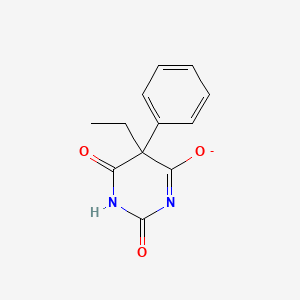
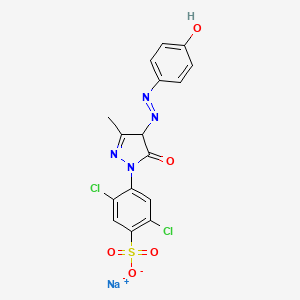
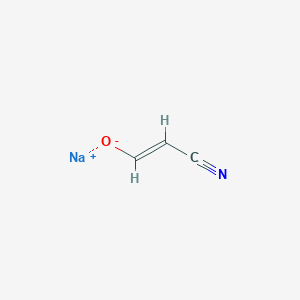
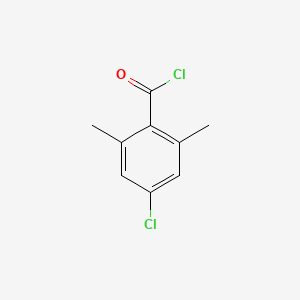
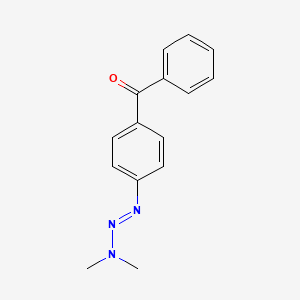
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
![3-Carboxy-4-hydroxy-3-(hydroxymethyl)-4-oxobutanoate;diethyl-[2-[(2R,3S)-3-phenyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl]oxyethyl]azanium](/img/structure/B13792457.png)
